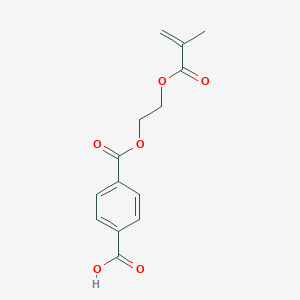

2-(Methacryloyloxy)ethyl phthalate mono

Description

Overview of Methacrylate (B99206) Functional Monomers in Polymer Science and Materials Engineering

Methacrylate functional monomers are a cornerstone in the field of polymer science and materials engineering, serving as critical building blocks for a vast array of acrylic-based polymers. gantrade.comnih.gov These monomers are derivatives of methacrylic acid and are characterized by a vinyl group, which is highly reactive and enables polymerization, and a carboxyl group that allows for a wide range of chemical modifications. nih.gov The polymerization process, often initiated by free radicals, allows these monomers to form high molecular weight homopolymers and copolymers. gantrade.comnih.gov

Polymers derived from methacrylate monomers are valued for the diverse properties they impart to materials. researchgate.net Key attributes include excellent optical clarity, transparency, durability, hardness, and resistance to abrasion and UV degradation. gantrade.com The inclusion of specific methacrylate monomers, such as methyl methacrylate (MMA), in copolymer formulations can significantly elevate the glass transition temperature (Tg) of the resulting material, enhancing its strength and stability. gantrade.com This versatility makes them indispensable in the formulation of paints, coatings, adhesives, shatterproof glass replacements, and illuminated light displays. gantrade.comresearchgate.net Furthermore, the ability to tailor their chemical structure allows for the creation of "smart polymers" with specific functionalities for advanced applications in fields ranging from biomedical devices to electronics and environmental remediation. nih.govspecificpolymers.com

Historical Context and Evolution of Phthalate-Based Monomers in Specialty Chemical Applications

The history of phthalate-based compounds in polymer science began in the 1920s, when they were first introduced as plasticizers. wikipedia.org They quickly supplanted the more volatile and odorous camphor (B46023) used at the time, particularly with the rise of polyvinyl chloride (PVC) in 1931. wikipedia.org Phthalates, which are esters of phthalic acid, proved uniquely effective at increasing the flexibility, durability, and transparency of PVC, transforming it from a rigid material into a versatile plastic used in countless applications. wikipedia.org The mechanism involves polar interactions between the phthalate (B1215562) molecule and the polymer chains, which requires heating the polymer above its glass transition temperature to incorporate the plasticizer. wikipedia.org

Initially, compounds like di(2-ethylhexyl) phthalate (DEHP) dominated the market as general-purpose plasticizers. wikipedia.org Over time, the development of more specialized phthalate derivatives emerged. This evolution was driven by the need for materials with specific performance characteristics. Instead of solely acting as additives mixed into a polymer matrix, phthalate moieties were incorporated directly into monomer structures. This led to the creation of functional monomers where the phthalate group is chemically bonded to a polymerizable unit, such as a methacrylate. These functional monomers are not simply for softening but are designed to be integral parts of the polymer backbone, contributing to the final properties of the material in a more direct and permanent way.

Academic Significance of 2-(Methacryloyloxy)ethyl Phthalate Mono in Contemporary Research Paradigms

This compound, also known as mono-[2-(methacryloyloxy)ethyl]phthalate, is a specialized functional monomer that has garnered academic interest as a building block in the synthesis of advanced materials. cymitquimica.com Its hybrid structure, combining a polymerizable methacrylate group with a phthalate moiety, makes it a subject of research for creating polymers with tailored properties. cymitquimica.com The presence of the methacrylate group provides a reactive site for polymerization, typically through heat or UV light, leading to the formation of cross-linked polymers. cymitquimica.com

This capacity for cross-linking is central to its significance, making it a valuable component in the development of high-performance coatings, adhesives, and sealants. cymitquimica.com Research in these areas leverages the monomer's ability to enhance the mechanical properties and thermal stability of the final polymeric material. cymitquimica.com The phthalate component, being hydrophobic, influences the polymer's solubility and interaction with other substances. cymitquimica.com The compound is primarily used in industrial processing sectors such as paint and coating manufacturing. nih.gov Its role as a photosensitive chemical is also noted, suggesting applications in photolithography or UV-curable resins. nih.govchemicalbook.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 27697-00-3 |

| Molecular Formula | C14H14O6 |

| Molecular Weight | 278.26 g/mol |

| Physical State | Colorless to pale yellow liquid |

| Boiling Point | 232 °C |

| Density | 1.228 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.523 |

| Solubility | Soluble in organic solvents (e.g., ethanol, acetone, DMSO); limited solubility in water. |

This table is interactive. Data sourced from references cymitquimica.comchemicalbook.com.

Identification of Key Research Gaps and Prospective Investigations for this compound Systems

While this compound is established in certain applications, several research gaps and avenues for future investigation remain. A primary area for exploration is the enhancement of polymer durability. Current research into methacrylate-based materials often focuses on redesigning monomer linkage systems to improve long-term stability and resistance to degradation. nih.gov Investigations could systematically study how the structure of this compound influences the hydrolytic and thermal stability of the resulting polymers, potentially leading to modified versions with superior longevity.

Another significant research direction is the expansion of its application scope, particularly into more advanced fields. The general class of acrylate (B77674) and methacrylate polymers is widely explored for biomedical applications due to their biocompatibility and versatility. nih.govresearchgate.net Future studies could assess the potential of polymers derived from this compound in areas such as dental materials or specialized hydrogels, focusing on how its unique chemical structure could offer advantages. specificpolymers.com

Furthermore, with a growing emphasis on sustainable chemistry, the development of bio-based analogues or more efficient, environmentally benign synthesis routes for phthalate-containing monomers presents a considerable research opportunity. acs.org Research could focus on creating monomers with similar functionalities from renewable resources, aligning the utility of these compounds with modern green chemistry principles. Finally, detailed kinetic studies of its polymerization and copolymerization with other functional monomers could lead to a more precise and predictable control over final material properties, opening up new possibilities for creating highly specialized and efficient materials.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[2-(2-methylprop-2-enoyloxy)ethoxycarbonyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O6/c1-9(2)13(17)19-7-8-20-14(18)11-6-4-3-5-10(11)12(15)16/h3-6H,1,7-8H2,2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIQBJLHOPOSODG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCOC(=O)C1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80885397 | |

| Record name | 1,2-Benzenedicarboxylic acid, 1-[2-[(2-methyl-1-oxo-2-propen-1-yl)oxy]ethyl] ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80885397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1,2-Benzenedicarboxylic acid, 1-[2-[(2-methyl-1-oxo-2-propen-1-yl)oxy]ethyl] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

27697-00-3 | |

| Record name | Mono(2-methacryloyloxyethyl) phthalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27697-00-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1-[2-[(2-methyl-1-oxo-2-propen-1-yl)oxy]ethyl] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1-[2-[(2-methyl-1-oxo-2-propen-1-yl)oxy]ethyl] ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80885397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[2-(methacryloyloxy)ethoxycarbonyl]benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.181 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Methodologies and Precursor Chemistry of 2 Methacryloyloxy Ethyl Phthalate Mono

Established Synthetic Pathways for 2-(Methacryloyloxy)ethyl Phthalate (B1215562) Mono

The primary and most established method for synthesizing 2-(Methacryloyloxy)ethyl phthalate mono involves the direct reaction between 2-Hydroxyethyl methacrylate (B99206) and phthalic anhydride. This pathway is favored for its efficiency and the high purity of the resulting monoester product.

The synthesis is fundamentally an esterification reaction where the precursor, 2-Hydroxyethyl methacrylate (HEMA), acts as the alcohol. HEMA is a bifunctional monomer, possessing both a polymerizable methacrylate group and a reactive hydroxyl group. The synthesis of this compound specifically targets the hydroxyl (-OH) group for esterification, while leaving the vinyl double bond of the methacrylate group intact for subsequent polymerization processes.

The reaction involves combining HEMA with phthalic anhydride. The formation of the monoester can often proceed at room temperature, though heating is typically applied to increase the reaction rate. This process yields the desired monoester, this compound, which contains a free carboxylic acid group from the ring-opening of the phthalic anhydride.

The reaction proceeds via a nucleophilic acyl substitution mechanism. The process is initiated by the nucleophilic attack of the oxygen atom from the hydroxyl group of 2-Hydroxyethyl methacrylate on one of the carbonyl carbons of the phthalic anhydride molecule. Phthalic anhydride is highly reactive, and this attack leads to the opening of the anhydride ring.

This ring-opening step is the core of the mechanism, resulting in the formation of a tetrahedral intermediate which then collapses to form the final product. The product is a monoester of phthalic acid, possessing both an ester linkage to the 2-(methacryloyloxy)ethyl group and a free carboxylic acid group on the benzene ring. The primary mechanism of action for phthalic anhydride in this context is its ability to undergo hydrolysis or, in this case, alcoholysis, to form phthalic acid derivatives nih.gov. The reaction can be accelerated by various bases which can act as nucleophiles or general base catalysts abo.fi.

Optimization of Reaction Parameters for Enhanced Yield and Purity in this compound Synthesis

To maximize the yield and purity of this compound, careful control and optimization of several reaction parameters are essential. These parameters influence the reaction kinetics and the equilibrium position, directly impacting the efficiency of the synthesis.

Key parameters for optimization include the molar ratio of reactants, reaction temperature, catalyst concentration, and reaction time. For similar esterifications of phthalic anhydride, studies have shown that an excess of the alcohol can drive the reaction towards the product side. However, a careful balance is needed to avoid the formation of the diester byproduct. The reaction kinetics are often found to be first-order with respect to the monoester concentration when an acid catalyst is used tandfonline.comepa.gov.

Purification of the final product is another critical step for achieving high purity. Techniques such as distillation are employed to remove any unreacted precursors or di-substituted byproducts that may have formed during the reaction rsc.org.

Below is a table summarizing key parameters and their typical ranges for the optimization of phthalate monoester synthesis.

| Parameter | Typical Range/Value | Purpose |

| Molar Ratio (Anhydride:Alcohol) | 1:1 to 1:2.5 | To maximize monoester formation while minimizing diester byproduct. |

| Temperature | Room Temp. to 180°C | To increase reaction rate; higher temperatures can favor diester formation. |

| Catalyst | Sulfuric acid, p-TSA, Methane sulphonic acid | To accelerate the rate of esterification. |

| Catalyst Concentration | 0.5% - 6% (by weight) | To achieve an optimal reaction rate without causing side reactions. |

| Reaction Time | 1.5 - 8 hours | To allow the reaction to proceed to maximum conversion. |

Advancements in Green Chemistry Approaches for the Synthesis of this compound

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign synthetic routes for phthalate esters. These approaches aim to reduce waste, avoid hazardous substances, and improve energy efficiency.

One significant advancement is the use of eco-friendly solid acid catalysts, such as sulfamic acid, which can be easily filtered off from the reaction mixture and potentially reused cwejournal.orgresearchgate.netsemanticscholar.org. Studies on the esterification of phthalic anhydride with n-butanol using sulfamic acid achieved high conversion rates (around 89%) under optimized conditions cwejournal.orgsemanticscholar.org. Other heterogeneous catalysts, including ion exchange resins like Amberlyst 15, have been successfully used in solvent-free reactions for methacrylate synthesis, offering easy recovery and reusability chemrxiv.org.

Another innovative approach involves the use of functionalized dicationic ionic liquids as highly acidic, efficient, and green catalysts. These catalysts can lead to high yields (up to 98.8%) and can be easily separated from the product by decantation ias.ac.in. Furthermore, catalyst-free methods are being explored, such as a room temperature synthesis of methacrylate precursors that utilizes a reversible CO2 capture approach with an organic superbase, avoiding the need for any toxic or expensive catalysts abo.firsc.org. The Dowex H+/NaI system represents another effective and environmentally friendly method for conducting esterifications under mild conditions nih.gov.

Industrial Relevance and Scale-Up Considerations for this compound Production

The industrial production of phthalate esters, including this compound, is a well-established process. On a large scale, the synthesis is typically carried out in heated reaction vessels designed to handle the specific temperature and pressure requirements of the esterification process.

For industrial-scale production, a key consideration is the economic viability and efficiency of the process. This includes using readily available and cost-effective raw materials. One approach involves using phthalic anhydride residue streams from the distillation columns of phthalic anhydride production plants as a feedstock google.com. These streams contain phthalic anhydride and other related anhydrides and acids that can be esterified.

The reaction is typically run at elevated temperatures, often in the range of 150°C to 280°C, to ensure a high reaction rate and conversion google.com. To further enhance the reaction speed and efficiency at an industrial scale, various catalysts are employed. While traditional acid catalysts like sulfuric acid are effective, titanium, zirconium, and tin-based catalysts are also commonly used in industrial settings for the catalytic conversion of the anhydride to the desired ester google.com. Maintaining sufficient pressure to achieve boiling of the reaction mixture is also a critical parameter in the scale-up process to facilitate the removal of water and drive the esterification forward google.com.

Iii. Polymerization Mechanisms and Derivative Chemistry of 2 Methacryloyloxy Ethyl Phthalate Mono

Radical Polymerization Characteristics of 2-(Methacryloyloxy)ethyl Phthalate (B1215562) Mono

Radical polymerization is a primary method for polymerizing vinyl monomers like 2-(Methacryloyloxy)ethyl phthalate mono. This can be achieved through conventional free radical polymerization or more advanced controlled/living radical polymerization techniques.

Free radical polymerization of methacrylate (B99206) monomers, including by extension this compound, proceeds through the characteristic steps of initiation, propagation, and termination.

Initiation: The process begins with the generation of free radicals from an initiator molecule, commonly through thermal decomposition or photochemical reaction. These primary radicals then react with a monomer molecule to form an initiated monomer radical.

Propagation: The newly formed monomer radical adds to another monomer molecule, creating a growing polymer chain with the radical active center at the chain end. This step repeats, rapidly increasing the molecular weight of the polymer.

Termination: The growth of polymer chains is concluded by termination reactions, which can occur through two primary mechanisms:

Combination (or Coupling): Two growing polymer radicals combine to form a single, non-reactive polymer chain.

Disproportionation: A hydrogen atom is transferred from one growing radical to another, resulting in two polymer chains, one with a saturated end and the other with an unsaturated end.

The kinetics of free radical polymerization are influenced by factors such as monomer and initiator concentrations, temperature, and the solvent used. For methacrylates, termination is often dominated by disproportionation.

Controlled/living radical polymerization (CRP) techniques offer precise control over polymer molecular weight, molecular weight distribution (polydispersity), and architecture. While specific studies on this compound are not abundant in the literature, the behavior of structurally similar functional methacrylates in CRP provides valuable insights. Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are two of the most powerful CRP methods.

Atom Transfer Radical Polymerization (ATRP): ATRP is a versatile technique for the controlled polymerization of a wide range of monomers, including functional methacrylates. It involves the reversible activation and deactivation of dormant polymer chains by a transition metal catalyst, typically a copper complex. This process maintains a low concentration of active propagating radicals, suppressing termination reactions and allowing for the synthesis of well-defined polymers. The polymerization of monomers similar to 2-(methacryloyloxy)ethyl phthalate, such as 2-(methacryloyloxy)ethyl phosphorylcholine (B1220837), has been successfully achieved via ATRP, yielding polymers with controlled molecular weights and narrow polydispersities. For instance, the ATRP of related methacrylate monomers can be used to synthesize well-defined block copolymers.

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: RAFT polymerization is another powerful CRP technique that is tolerant of a wide variety of functional groups. It utilizes a chain transfer agent (RAFT agent), typically a thiocarbonylthio compound, to mediate the polymerization. The RAFT process allows for the synthesis of polymers with predetermined molecular weights and low polydispersities. Studies on monomers with similar structures, such as 2-(methacryloyloxy)ethyl succinate, have demonstrated the successful application of RAFT polymerization to produce well-controlled homopolymers. researchgate.net This suggests that RAFT would be a suitable method for the controlled polymerization of this compound.

The table below summarizes representative conditions for the controlled radical polymerization of a structurally similar monomer, 2-(methacryloyloxy)ethyl phosphorylcholine, which can serve as a model for the polymerization of this compound.

| Polymerization Technique | Monomer | Initiator/Catalyst System | Solvent | Temperature (°C) | Resulting Polymer Characteristics |

| ATRP | 2-(methacryloyloxy)ethyl phosphorylcholine (MPC) | Ethyl 2-bromoisobutyrate / Cu(I)Br / 2,2'-bipyridine | Methanol | 20 | Controlled molecular weight, low polydispersity |

| RAFT | 2-(methacryloyloxy)ethyl phosphorylcholine (MPC) | 4-Cyanopentanoic acid dithiobenzoate / AIBN | Water | 70 | Well-defined macro-CTA, narrow molecular weight distribution nih.gov |

Copolymerization Studies Involving this compound

Copolymerization of this compound with other comonomers is a key strategy for tailoring the properties of the final material. The phthalate group can impart specific characteristics such as altered solubility, thermal properties, and mechanical performance.

For a binary copolymerization involving monomer 1 and monomer 2, the reactivity ratios are defined as:

r1 = k11 / k12 : The ratio of the rate constant for a propagating chain ending in monomer 1 adding another monomer 1 to the rate constant of it adding a monomer 2.

r2 = k22 / k21 : The ratio of the rate constant for a propagating chain ending in monomer 2 adding another monomer 2 to the rate constant of it adding a monomer 1.

The values of r1 and r2 determine the nature of the copolymer:

r1 > 1 and r2 > 1 : Block copolymer tendency.

r1 ≈ r2 ≈ 1 : Ideal random copolymer.

r1 ≈ 0 and r2 ≈ 0 : Alternating copolymer.

r1 > 1 and r2 < 1 (or vice versa): The copolymer will be enriched in the more reactive monomer.

The following table presents reactivity ratios for the copolymerization of a structurally related monomer, 2-(N-phthalimido)ethyl methacrylate (M1), with methyl methacrylate (M2).

| Comonomer System (M1 / M2) | r1 | r2 | Method |

| 2-(N-phthalimido)ethyl methacrylate / Methyl Methacrylate | 0.85 ± 0.04 | 0.92 ± 0.03 | Fineman-Ross researchgate.net |

| 2-(N-phthalimido)ethyl methacrylate / Methyl Methacrylate | 0.84 | 0.91 | Kelen-Tüdös researchgate.net |

These values, being close to 1, suggest a tendency towards the formation of a random copolymer. It is plausible that the copolymerization of this compound with common methacrylates would exhibit similar behavior.

Block copolymers are macromolecules composed of two or more distinct polymer chains (blocks) linked together. The synthesis of block copolymers containing this compound units can be achieved through controlled/living polymerization techniques. A common strategy involves the synthesis of a well-defined first block (macroinitiator) which is then used to initiate the polymerization of the second monomer.

For example, a polystyrene macroinitiator could be synthesized via ATRP and subsequently used to initiate the polymerization of this compound to form a polystyrene-b-poly(this compound) diblock copolymer. The reverse sequence is also possible, where a poly(this compound) macroinitiator is first synthesized and then used to polymerize styrene.

The synthesis of diblock copolymers using a related monomer, 2-(methacryloyloxy)ethyl phosphorylcholine (MPC), has been demonstrated. nih.gov A poly(MPC) macro-chain transfer agent was synthesized via RAFT polymerization and subsequently used to polymerize other monomers to create well-defined diblock copolymers. nih.gov This approach highlights the potential for creating novel block copolymers incorporating this compound.

Graft copolymers consist of a main polymer backbone with one or more side chains of a different polymer. The "grafting to" and "grafting from" methods are two primary approaches for synthesizing graft copolymers.

"Grafting to" : This method involves attaching pre-formed polymer chains to a polymer backbone with reactive sites.

"Grafting from" : In this approach, polymerization of a monomer is initiated from active sites that have been introduced onto a polymer backbone.

While direct examples of graft copolymerization of this compound are scarce, the grafting of a similar monomer, 2-Hydroxypropyl 2-(methacryloyloxy)ethyl phthalate, onto a natural polymer like chitosan (B1678972) has been proposed. researchgate.net This suggests the feasibility of grafting this compound onto various polymer backbones to impart the properties of the phthalate-containing polymer.

For instance, a "grafting from" approach could involve the preparation of a polymer backbone containing initiator moieties (e.g., ATRP initiators) from which the polymerization of this compound can be initiated. This would result in a graft copolymer with a well-defined structure. The synthesis of densely grafted copolymers with methacrylate side chains has been achieved using ATRP from a macroinitiator backbone. researchgate.net

Specific Polymerization Techniques for Controlled Morphological Outcomes

The morphology of polymers derived from this compound can be precisely controlled through the selection of the polymerization technique. Methods such as emulsion, dispersion, and precipitation polymerization are employed to produce materials with specific forms, including latexes, uniform spheres, and other structured particles.

Emulsion polymerization is a robust technique for producing stable aqueous dispersions of polymer particles, known as latexes. In this heterogeneous process, a monomer, or a mixture of comonomers, is emulsified in a continuous phase, typically water, using a surfactant. The polymerization is initiated by a water-soluble or oil-soluble initiator. For the synthesis of latexes containing this compound, it is often copolymerized with other acrylic or styrenic monomers.

The particle size and stability of the resulting latex are influenced by several factors, including the type and concentration of the surfactant and initiator, the monomer feed rate, and the reaction temperature. scholarsportal.infoekb.eg A semi-continuous seeded emulsion polymerization process, where monomers are fed gradually into the reactor, is often preferred to achieve narrow particle size distributions and homogeneous copolymer compositions. researchgate.netmdpi.com

The incorporation of this compound offers a distinct advantage. The carboxylic acid group from the phthalate moiety can act as a functional comonomer. When located at the particle surface, these acid groups contribute to the colloidal stability of the latex through electrostatic repulsion, potentially reducing the required amount of surfactant. researchgate.net The distribution of these carboxyl groups—whether on the surface or buried within the particle—can be controlled by adjusting the polymerization conditions, such as the pH of the reaction medium. researchgate.netresearchgate.net

Table 1: Factors Influencing Particle Size in Emulsion Copolymerization

| Parameter | Effect on Average Particle Size | Rationale |

| Surfactant Concentration | Decrease | A higher concentration leads to the formation of more micelles, resulting in a greater number of smaller particles. ekb.eg |

| Initiator Concentration | Decrease | Increased initiator concentration generates more free radicals, leading to a higher nucleation rate and smaller particles. researchgate.net |

| Monomer Feed Rate | Increase (in starved conditions) | A slower feed rate (monomer-starved) can lead to more controlled growth on existing particles, influencing the final size. researchgate.net |

| pH of Reaction Medium | Can Influence | Affects the ionization of functional monomers like this compound, impacting their partitioning and the stability of nascent particles. researchgate.net |

This table illustrates general principles of emulsion polymerization applicable to systems containing functional monomers like this compound.

Dispersion polymerization is a homogeneous process used to produce monodisperse, micron-sized spherical polymer particles. The reaction starts with all components—monomer, initiator, and a steric stabilizer—dissolved in a solvent. The key feature of this technique is that the chosen solvent is a good solvent for the monomers and the stabilizer but a non-solvent for the resulting polymer. As polymerization proceeds, the growing polymer chains reach a critical length, precipitate from the solution, and form nuclei. These nuclei are then stabilized by the adsorbed steric stabilizer and continue to grow by capturing more monomers and oligomers from the continuous phase, ultimately forming uniform spherical particles. scienceopen.comresearchgate.net

For this compound, this technique can be employed by selecting an appropriate solvent system (e.g., alcohols or alcohol/water mixtures) and a suitable steric stabilizer, such as polyvinylpyrrolidone (B124986) (PVP) or poly(ethylene glycol)-based macromolecules. tandfonline.comresearchgate.net The final particle size is governed by factors including the concentrations of monomer, initiator, and stabilizer, as well as the solvency of the medium. tandfonline.com

A modern variation of this method is Polymerization-Induced Self-Assembly (PISA), often mediated by Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. scienceopen.comwhiterose.ac.ukrsc.org In a PISA formulation, a soluble macromolecular chain transfer agent (macro-CTA) is chain-extended with a second monomer (in this case, this compound). As the second block grows, it becomes insoluble in the reaction medium, triggering self-assembly into spherical nanoparticles or other morphologies. This approach offers excellent control over particle size and allows for the synthesis of well-defined block copolymer nanoparticles. whiterose.ac.uk

Precipitation polymerization is another effective method for preparing uniform, often cross-linked, polymer particles. mdpi.com Similar to dispersion polymerization, the process begins with a homogeneous solution of monomer and initiator. However, it is typically conducted without a steric stabilizer. orientjchem.org As the polymer forms, it becomes insoluble in the reaction solvent and precipitates out, forming particles. These particles continue to grow by absorbing monomer and initiator from the solution. acs.org

This technique is particularly well-suited for producing highly cross-linked, monodisperse microspheres by including a cross-linking agent, such as ethylene (B1197577) glycol dimethacrylate (EGDMA), in the formulation. orientjchem.org The resulting particles are rigid and maintain their shape. The absence of a surfactant makes this a "clean" method, which is advantageous for certain applications. orientjchem.orgacs.org

When using this compound in precipitation polymerization, the polarity of the monomer and the potential for hydrogen bonding via its carboxylic acid group can play a significant role in the nucleation process. mdpi.com The choice of solvent (e.g., acetonitrile) is critical; it must dissolve the monomer but not the polymer. orientjchem.org Research on other functional methacrylates has shown that parameters such as initiator concentration and monomer-to-solvent ratio are key variables for controlling the final particle size and distribution. orientjchem.org

Development of pH-Responsive Polymer Systems from this compound

The carboxylic acid group of the phthalate moiety in this compound is the key functional handle for creating pH-responsive polymers. These "smart" materials can undergo significant changes in their physical properties in response to variations in the pH of their surrounding environment. rsc.org

The fundamental principle behind the pH-responsiveness of polymers containing this compound is the protonation and deprotonation of its carboxylic acid group. monash.edu

At low pH (acidic conditions): The carboxylic acid groups (-COOH) are protonated and thus largely uncharged. In this state, the polymer chains are typically less soluble in water and adopt a collapsed, compact conformation due to hydrophobic interactions and hydrogen bonding. numberanalytics.com

At high pH (basic conditions): The carboxylic acid groups deprotonate to form carboxylate anions (-COO⁻). The resulting electrostatic repulsion between these negatively charged groups along the polymer backbone forces the chains to uncoil and adopt an extended, swollen conformation. This transition dramatically increases the polymer's hydrophilicity and solubility in water. monash.edunumberanalytics.com

This sharp transition in conformation and solubility typically occurs around the apparent acid dissociation constant (pKa) of the carboxylic acid groups within the polymer matrix. By copolymerizing this compound with other monomers (e.g., hydrophilic or hydrophobic comonomers), the precise pH at which this transition occurs, as well as the magnitude of the response, can be finely tuned. researchgate.net For example, incorporating hydrophobic comonomers can shift the transition to a higher pH, as stronger acidic conditions are needed to overcome the hydrophobic forces holding the polymer in its collapsed state.

The pH-triggered transition in polymers of this compound is most readily observed through changes in swelling for cross-linked networks (hydrogels) or solubility for linear polymers.

For hydrogels, the swelling behavior is quantified by the equilibrium swelling ratio (Q), which is the ratio of the weight of the swollen gel to the weight of the dry gel. As the pH of the surrounding medium increases past the polymer's pKa, the hydrogel will absorb a significant amount of water, leading to a sharp increase in its swelling ratio. matec-conferences.orgnih.gov This behavior is reversible; decreasing the pH will cause the hydrogel to de-swell and release the absorbed water. matec-conferences.orgresearchgate.net The kinetics of this swelling/de-swelling process is often analyzed to determine the mechanism of water diffusion into the polymer network, which can range from Fickian to non-Fickian diffusion. researchgate.net

For linear polymers, the pH-responsiveness manifests as a solubility transition. Below a certain pH (often termed the critical pH or cloud point), the polymer is insoluble and may precipitate from an aqueous solution. Above this pH, the polymer becomes fully soluble. This transition can be monitored using techniques such as turbidimetry, which measures the cloudiness of the solution, or dynamic light scattering (DLS), which can detect the change from large, aggregated particles to dissolved polymer chains.

Table 2: Representative Swelling Behavior of a Carboxylic Acid-Containing Hydrogel

| pH of Medium | Dominant Species | Inter-chain Interaction | Conformation | Swelling Ratio (Q) |

| 2.0 | -COOH (Protonated) | Hydrogen Bonding / Hydrophobic | Collapsed | Low (e.g., 1.5) |

| 4.0 | -COOH (Protonated) | Hydrogen Bonding / Hydrophobic | Collapsed | Low (e.g., 2.0) |

| 6.0 | -COO⁻ (Deprotonated) | Electrostatic Repulsion | Extended | High (e.g., 25.0) |

| 8.0 | -COO⁻ (Deprotonated) | Electrostatic Repulsion | Extended | High (e.g., 40.0) |

This table provides illustrative data based on the typical behavior of pH-sensitive hydrogels containing carboxylic acid groups, demonstrating the sharp increase in swelling as the pH rises above the pKa. nih.govresearchgate.net The magnitude of this swelling is influenced by factors such as the cross-linking density; a higher density results in a more rigid network and a reduced ability to swell. numberanalytics.commdpi.com

Iv. Advanced Applications of 2 Methacryloyloxy Ethyl Phthalate Mono in Materials Science and Biomedical Engineering

Integration in Dental Adhesive Systems and Restorative Materials

In the field of adhesive dentistry, achieving a durable and stable bond between restorative materials and the complex tooth structure is a primary objective. 2-(Methacryloyloxy)ethyl phthalate (B1215562) mono has been incorporated into dental adhesive formulations to improve their performance and longevity.

Role as a Functional Monomer in Adhesion Enhancement to Tooth Structure

2-(Methacryloyloxy)ethyl phthalate mono serves as a functional or "adhesion-promoting" monomer in dental bonding systems. Its bifunctional nature allows it to act as a molecular bridge between the hydrophilic tooth substrate and the more hydrophobic restorative resin. The methacrylate (B99206) group is available for copolymerization with other monomers in the adhesive and composite resin, forming a stable, cross-linked polymer network. cymitquimica.com

The carboxylic acid moiety is crucial for enhancing adhesion. This acidic group can interact with the mineral component of the tooth, hydroxyapatite, through a process of chemical bonding or adsorption. pocketdentistry.com This interaction helps to improve the wetting of the tooth surface and promotes the infiltration of the adhesive resin into the demineralized collagen network of dentin, a key aspect of forming a durable bond. pocketdentistry.comnih.gov

Interfacial Interactions with Enamel and Dentin Substrates for Bonding Efficacy

The efficacy of a dental adhesive is largely determined by the quality of the interface it forms with both enamel and dentin. Adhesion to tooth structure is achieved through two primary mechanisms: micromechanical interlocking and chemical interaction. pocketdentistry.com

When applied to acid-etched enamel and dentin, adhesive systems containing monomers like this compound penetrate the created microporosities. Upon polymerization, the resin forms "resin tags" within the tooth structure, creating a strong micromechanical bond. pocketdentistry.com

Influence on Polymerization Kinetics and Degree of Conversion in Dental Resins

The clinical success of resin-based dental materials is highly dependent on the polymerization process, specifically the polymerization kinetics and the final degree of conversion (DC) of the monomer components. The DC represents the percentage of carbon-carbon double bonds from the methacrylate groups that have been converted into single bonds to form the polymer network. An insufficient DC can compromise the mechanical properties, biocompatibility, and color stability of the restoration.

Table 1: Factors Influencing Polymerization in Dental Resins

| Factor | Influence on Polymerization Kinetics & Degree of Conversion (DC) | Example Research Finding |

|---|---|---|

| Monomer Composition | The type and ratio of monomers (e.g., Bis-GMA, TEGDMA) affect viscosity, reactivity, and chain mobility, thereby influencing the final DC. | Resin composites based on different monomer matrices show a wide range of DC values, from 53% to 87%. nih.gov |

| Filler System | The size, shape, and concentration of filler particles can scatter light and affect light transmittance, potentially reducing the DC at greater depths. | The addition of certain bioactive glasses can reduce the rate and extent of polymerization. nih.gov |

| Viscosity | Lower viscosity materials (flowables) may exhibit faster polymerization and higher DC due to increased molecular mobility. | Flowable materials have been shown to generally have a higher DC compared to non-flowable (sculptable) composites. manchester.ac.uk |

| Layer Thickness | Polymerization kinetics and rate can be significantly influenced by the thickness of the material, with faster polymerization often occurring in thinner layers. | Faster polymerization was observed in 1 mm thick specimens compared to 4 mm specimens for several materials. manchester.ac.uk |

Strategies for Improving Bonding Durability and Clinical Performance

The long-term durability of the bond between a resin restoration and the tooth is challenged by the hydrolytic degradation of both the adhesive resin and the collagen fibrils within the hybrid layer. adre.ro This degradation is often mediated by host-derived enzymes, such as matrix metalloproteinases (MMPs), which become activated during the acid-etching process. mdpi.comresearchgate.net

Several strategies are being explored to enhance the longevity of the resin-dentin bond:

Increasing the Degree of Conversion: Optimizing the photoinitiator systems and using monomers that form more cross-linked and water-resistant polymer networks can improve resistance to hydrolysis. nih.gov

Inhibition of Matrix Metalloproteinases (MMPs): The incorporation of MMP inhibitors into the adhesive system can prevent the enzymatic degradation of collagen fibrils in the hybrid layer. mdpi.comnih.gov

Use of Collagen Cross-Linking Agents: Agents that cross-link the collagen fibrils can make them more resistant to degradation and improve the mechanical properties of the hybrid layer. mdpi.com

Development of Hydrophobic Adhesives: Applying a more hydrophobic resin layer over the initial hydrophilic primer can protect the interface from water sorption and subsequent degradation. nih.gov

The chemical structure of this compound can contribute to these strategies by influencing the hydrophilicity and cross-linking density of the final polymer network, potentially affecting its susceptibility to water sorption and degradation.

Smart Polymers and Responsive Materials

"Smart" polymers are materials that undergo significant changes in their physical or chemical properties in response to external stimuli, such as changes in temperature, light, or pH. The carboxylic acid group in this compound makes it an ideal functional monomer for creating pH-responsive materials.

Applications in pH-Sensitive Hydrogels and Gels for Controlled Release Systems

Hydrogels are three-dimensional, cross-linked polymer networks that can absorb and retain large amounts of water. When functional monomers with ionizable groups, like the carboxylic acid in this compound, are incorporated into a hydrogel network, the material becomes pH-sensitive.

The carboxylic acid group has a specific pKa value (approximately 3.3 for the phthalate group), which is the pH at which the group is 50% ionized. smolecule.com

At low pH (below the pKa): The carboxylic acid groups are protonated (-COOH) and uncharged. The hydrogel remains in a relatively collapsed or non-swollen state.

At high pH (above the pKa): The carboxylic acid groups become deprotonated (-COO⁻), creating fixed negative charges along the polymer chains. The electrostatic repulsion between these negative charges forces the polymer network to expand, leading to significant swelling of the hydrogel. nih.govmdpi.com

This pH-triggered swelling and deswelling behavior is the basis for using these hydrogels in controlled release systems. redalyc.org A therapeutic agent can be loaded into the hydrogel in its collapsed state. When the hydrogel is exposed to a higher pH environment (e.g., the intestines, which have a pH of ~7.4), it swells and releases the entrapped drug in a controlled manner. nih.gov This property makes polymers containing this compound promising for developing advanced drug delivery platforms that can target specific regions of the body with different pH environments.

Table 2: pH-Responsive Swelling Mechanism

| pH Condition | State of Carboxylic Acid Group | Polymer Chain Interaction | Hydrogel State | Drug Release |

|---|---|---|---|---|

| Low pH (e.g., pH < 4) | Protonated (-COOH), Neutral | Minimal repulsion, chains are coiled | Collapsed / Low Swelling | Minimal |

| High pH (e.g., pH > 5) | Deprotonated (-COO⁻), Negatively Charged | Electrostatic repulsion, chains uncoil | Expanded / High Swelling | Accelerated |

Development of Stimuli-Responsive Coatings and Thin Films

While direct, extensive research on the use of this compound as the primary component in stimuli-responsive coatings is not widely documented, its chemical structure suggests a significant potential role in the development of such materials. Stimuli-responsive polymers, often referred to as "smart" polymers, undergo significant changes in their physical or chemical properties in response to external triggers like pH, temperature, or light.

The phthalate group in this compound contains a carboxylic acid moiety, which can impart pH-responsive behavior to polymers. In aqueous environments, the ionization of this carboxylic acid group is dependent on the pH. At high pH values, the carboxylic acid deprotonates to form a carboxylate anion, leading to increased hydrophilicity and potential swelling of the polymer network. Conversely, at low pH, the group remains protonated, resulting in a more hydrophobic and collapsed state. This pH-dependent change in polarity and conformation can be harnessed to create coatings that respond to changes in acidity.

Furthermore, the methacrylate group allows for copolymerization with a wide array of other functional monomers. By combining this compound with well-established stimuli-responsive monomers, novel materials with tailored and enhanced responsive properties can be engineered. For instance, copolymerization with temperature-responsive monomers like N-isopropylacrylamide could lead to dual-responsive coatings that react to both pH and temperature changes. The bulky phthalate group can also influence the lower critical solution temperature (LCST) of such copolymers, offering a means to fine-tune the temperature at which the material's properties change.

The ability to form cross-linked polymers upon exposure to heat or UV light is another key feature of this compound. researchgate.net This cross-linking capability is crucial for the fabrication of stable and durable coatings and thin films. The properties of these films, including their responsiveness, can be precisely controlled by adjusting the cross-linking density.

General Coatings and Adhesives Applications

This compound is a valuable component in the formulation of a variety of coatings and adhesives due to its unique combination of functional groups that contribute to enhanced performance characteristics.

Contribution to Enhanced Adhesion and Durability in Paint and Coating Manufacturing

In the manufacturing of paints and coatings, 2-(Methacryloyloxy)ethyl phthalate monoester is utilized for its ability to improve the final product's properties. chemicalbook.com Its methacrylate functionality allows it to be readily incorporated into the polymer backbone of the coating resin through polymerization. Once integrated, the phthalate and ester groups can enhance the adhesion of the coating to various substrates. The polar nature of the carboxylic acid and ester groups promotes interaction with surfaces, leading to stronger and more durable bonds.

The incorporation of this monomer can also enhance the mechanical properties of the polymeric materials that form the coating. researchgate.net The rigid phthalate ring can increase the hardness and scratch resistance of the coating, while the flexible ethyl methacrylate backbone can provide a degree of toughness and impact resistance. This balance of properties is crucial for producing durable and long-lasting protective coatings. The ability of this compound to form cross-linked polymers when exposed to heat or UV light further contributes to the creation of robust and resilient coating films. researchgate.net

| Property Enhanced | Contributing Functional Group(s) | Mechanism of Action |

| Adhesion | Carboxylic Acid, Ester Groups | Increased polarity and hydrogen bonding potential with the substrate surface. |

| Hardness & Scratch Resistance | Phthalate Ring | The rigid aromatic structure increases the stiffness of the polymer matrix. |

| Durability & Film Integrity | Methacrylate Group | Enables cross-linking of polymer chains, leading to a more robust network. |

Formulation of Specialty Adhesives for Diverse Substrates

The same properties that make this compound beneficial in coatings also make it a valuable component in the formulation of specialty adhesives. Its ability to form cross-linked polymers is a key attribute for creating strong and durable adhesive bonds. researchgate.net The methacrylate group provides a reactive site for polymerization, allowing the adhesive to cure and form a solid, cohesive mass.

The presence of both polar (carboxylic acid and ester) and non-polar (phthalate ring) moieties in its structure allows for effective adhesion to a wide range of substrates with varying surface energies. The polar groups can form strong interactions with polar surfaces like metals, glass, and ceramics through hydrogen bonding and dipole-dipole interactions. Simultaneously, the aromatic phthalate ring can engage in van der Waals forces and pi-pi stacking interactions with non-polar substrates such as plastics and composites. This versatility makes it a suitable component for formulating adhesives designed to bond dissimilar materials.

By copolymerizing this compound with other monomers, the properties of the resulting adhesive can be tailored to specific applications. For example, incorporating flexible monomers can increase the peel strength and impact resistance of the adhesive, while adding monomers with other functional groups can enhance adhesion to specific substrates or improve resistance to chemicals and environmental degradation.

Biomedical Engineering Applications

The unique chemical characteristics of this compound have also garnered interest in the field of biomedical engineering, particularly in the development of polymeric biomaterials and drug delivery systems.

Assessment of Biocompatibility and Integration into Polymeric Biomaterials

For any material to be used in a biomedical application, a thorough assessment of its biocompatibility is paramount. While specific in-depth biocompatibility studies on this compound are not extensively available in the public domain, its use as a cross-linking agent in tissue culture applications suggests a degree of cytocompatibility. chemicalbook.com

The integration of this monomer into polymeric biomaterials can be achieved through copolymerization with biocompatible monomers. For instance, it can be grafted onto natural polymers like chitosan (B1678972), a widely used biomaterial. This process would involve reacting the methacrylate group of the monomer with the functional groups present on the chitosan backbone. Such modifications can be used to alter the properties of the natural polymer, for example, to introduce photoreactive moieties for creating hydrogels for tissue engineering or controlled release applications.

However, a critical aspect of biocompatibility for any polymer containing this monomer would be the potential for leaching of unreacted monomer or degradation byproducts. Phthalate-containing compounds have been a subject of scrutiny regarding their potential biological effects. Therefore, comprehensive in vitro and in vivo studies would be necessary to evaluate the cytotoxicity, inflammatory response, and long-term stability of any biomaterial incorporating this compound before it could be considered for clinical use.

Potential as a Component in Advanced Drug Delivery Systems (based on related methacrylates)

Methacrylate-based polymers are extensively studied and utilized in the development of advanced drug delivery systems due to their versatility and tunable properties. These systems are designed to control the release of therapeutic agents to a specific target at a desired rate and time.

Based on the behavior of related methacrylates, this compound could potentially contribute to the formulation of novel drug delivery vehicles. The pH-responsive nature of the carboxylic acid group in the phthalate moiety could be exploited to create drug carriers that release their payload in response to the specific pH of a target tissue, such as the acidic microenvironment of a tumor.

The methacrylate backbone allows for the creation of various nanostructures, such as nanoparticles, micelles, or hydrogels, which can encapsulate and protect drugs from degradation in the body. The properties of these drug carriers, including their size, drug loading capacity, and release kinetics, can be precisely controlled by the choice of comonomers and the polymer architecture. For example, by copolymerizing with hydrophilic monomers like polyethylene glycol (PEG) methacrylate, the circulation time of the drug carrier in the bloodstream could be prolonged, enhancing its chances of reaching the target site.

While direct research on this compound in drug delivery is limited, the established principles of using functional methacrylates in this field provide a strong rationale for its potential application. Future research could focus on synthesizing and characterizing drug delivery systems based on this monomer and evaluating their efficacy and biocompatibility for various therapeutic applications.

Exploration in Tissue Engineering Scaffolds and Medical Device Surface Modification (based on related methacrylates)

While direct research on this compound in tissue engineering is not extensively documented, a significant body of research on related methacrylate monomers, particularly 2-hydroxyethyl methacrylate (HEMA), provides a strong basis for its potential applications. The structural similarities allow for inferences to be drawn regarding its utility in creating biocompatible and functional materials for biomedical purposes. Methacrylate-based polymers are widely explored for their tunable mechanical properties, biocompatibility, and versatility in creating scaffolds that mimic the native extracellular matrix (ECM) and for modifying the surfaces of medical devices to improve their interaction with biological systems.

Hydrogels derived from methacrylates, such as poly(2-hydroxyethyl methacrylate) (pHEMA), are extensively investigated as scaffold materials in tissue engineering due to their tissue-like mechanical compliance and efficient mass transfer properties. acs.org These hydrogels can be engineered to be biodegradable, a crucial feature for tissue regeneration, by incorporating degradable cross-linkers. For instance, hydrogels containing oligomeric blocks of polycaprolactone (PCL), a hydrolytically and enzymatically degradable polymer, have been developed. acs.org The degradation rate of these scaffolds can be tailored, with studies showing a 30% mass loss in enzymatic solutions over 16 weeks. acs.org

The mechanical properties of these scaffolds, such as tensile modulus and swelling ratio, can be precisely controlled by adjusting factors like chain length, cross-link density, and the solvent used during polymerization. acs.org This tunability is essential for creating scaffolds that match the mechanical environment of the target tissue, be it soft tissues or more rigid structures like bone. For soft tissue applications, materials with stiffness in the range of 100–1000 Pa are often required. nih.gov Copolymers of HEMA with other monomers, such as methyl methacrylate (MMA), have been used to fabricate scaffolds with controllable morphology and mechanical properties suitable for soft tissue engineering. nih.gov

Furthermore, the incorporation of natural polymers and bioactive molecules can enhance the biological performance of methacrylate-based scaffolds. Hybrid scaffolds combining pHEMA with gelatin have been developed to create interpenetrating polymer networks (IPN) that mimic the native bone extracellular matrix. tue.nlbg.ac.rs The addition of components like nano-hydroxyapatite (nHAp) can further improve mechanical strength and promote osteogenic cell differentiation. tue.nl Such composite scaffolds have demonstrated high cell adhesion rates and metabolic activity, indicating their potential for bone tissue regeneration. tue.nl

| Scaffold Composition | Key Properties | Research Findings | Potential Applications |

|---|---|---|---|

| pHEMA-co-PCL | Biodegradable, Tunable Mechanical Properties | Showed a 30% mass loss over 16 weeks in enzymatic solutions. Mechanical properties are dependent on cross-link density and polymer chain length. acs.org | Cardiac and other soft tissue engineering. acs.org |

| p(HEMA-co-MMA) | Controllable Morphology and Mechanical Stiffness | Mechanical properties can be tuned by varying the HEMA to MMA ratio to match soft tissue requirements. nih.gov | Soft tissue regeneration. nih.gov |

| pHEMA/Gelatin/nHAp | Enhanced Mechanical Strength, Biocompatibility | Composite scaffolds exhibited a mechanical strength of up to 10.14 MPa and showed 15-20% higher cell adhesion compared to hybrid scaffolds without nHAp. tue.nl | Bone tissue engineering. tue.nl |

The surface properties of medical devices are critical in determining their biocompatibility and long-term performance. Unmodified surfaces of conventional materials like plastics and metals can lead to adverse reactions such as inflammation and thrombosis. google.com Methacrylate-based coatings are employed to impart desired surface properties, including improved biocompatibility, hydrophilicity, and lubricity. google.com

Copolymers containing acrylate (B77674) moieties and biobeneficial components can be used to create coatings for medical devices like stents. google.com For example, copolymers of n-butyl methacrylate and 2-hydroxyethyl methacrylate (PBMA-HEMA) can be used as a structural component in such coatings. google.com These coatings can also serve as reservoirs for the controlled release of therapeutic agents. google.com

Functionalization of surfaces with methacrylate polymers can also introduce specific functionalities, such as antimicrobial properties. This can be achieved by incorporating antimicrobial agents like quaternary ammonium compounds into the polymer matrix. mdpi.com For instance, silica nanoparticles functionalized with quaternary ammonium methacrylate have been blended with other methacrylates to create nanocomposites with high antimicrobial activity. mdpi.com Another approach involves grafting polymers with inherent bio-inert properties, such as those containing phosphorylcholine (B1220837) groups, to the surface of medical devices. tandfonline.com These zwitterionic polymers can prevent non-specific protein adsorption and cell adhesion, thereby reducing the risk of biofouling and improving the device's longevity. tandfonline.com

| Methacrylate-based System | Modification Strategy | Outcome | Application |

|---|---|---|---|

| Poly(n-butylmethacrylate-co-2-hydroxyethyl methacrylate) (PBMA-HEMA) | Coating on medical devices | Improved biocompatibility and can act as a drug reservoir. google.com | Stents and other implantable devices. google.com |

| Quaternary ammonium methacrylate functionalized nanoparticles | Incorporation into a polymer matrix | High antimicrobial activity against various microbes. mdpi.com | Coatings for medical devices to prevent infections. mdpi.com |

| Poly(MPC-co-n-butyl methacrylate) (PMB) | Surface grafting | Creates a zwitterionic surface that resists protein and cell adhesion. tandfonline.com | Cardiovascular, orthopedic, and ophthalmology devices. tandfonline.com |

The versatility of methacrylate chemistry allows for the creation of a wide range of materials with tailored properties, making them highly valuable in the fields of tissue engineering and medical device technology. While this compound itself is a subject for further investigation, the extensive research on related methacrylates strongly supports its potential as a valuable monomer in these advanced biomedical applications.

V. Characterization and Analytical Methodologies for 2 Methacryloyloxy Ethyl Phthalate Mono and Its Polymeric Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods provide detailed information about the molecular structure and functional groups present in both the monomer and the resulting polymer.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in 2-(methacryloyloxy)ethyl phthalate (B1215562) mono and for monitoring its polymerization. The FTIR spectrum of the monomer exhibits characteristic absorption bands corresponding to its distinct chemical moieties. Upon polymerization, the disappearance or significant reduction of the vinyl C=C stretching vibration confirms the conversion of the monomer to the polymer.

Key vibrational bands for 2-(methacryloyloxy)ethyl phthalate mono include the carbonyl (C=O) stretching of the ester and carboxylic acid groups, the carbon-carbon double bond (C=C) of the methacrylate (B99206) group, C-O stretching vibrations, and aromatic ring vibrations from the phthalate group. spectroscopyonline.comnih.gov For its polymeric derivatives, the spectra are dominated by the ester group peaks, while the characteristic methacrylate C=C bond peak at approximately 1636 cm⁻¹ is absent, indicating successful polymerization. nih.gov

Table 1: Characteristic FTIR Absorption Bands for this compound and its Polymer

| Wavenumber (cm⁻¹) | Assignment | Moiety | Present in Monomer | Present in Polymer |

|---|---|---|---|---|

| ~3000-2850 | C-H stretch (aliphatic) | Alkyl chain | Yes | Yes |

| ~1720-1730 | C=O stretch | Ester & Carboxylic Acid | Yes | Yes |

| ~1636 | C=C stretch | Methacrylate | Yes | No |

| ~1595 | C=C stretch | Aromatic Ring | Yes | Yes |

| ~1320-1300 | C-O stretch | Methacrylate | Yes | Yes |

| ~1250-1140 | C-O-C stretch | Ester | Yes | Yes |

Note: Specific peak positions can vary slightly based on the sample state and instrument.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound and for providing detailed microstructural information about its polymers. High-resolution ¹H and ¹³C NMR spectra allow for the precise assignment of each proton and carbon atom in the monomer's structure.

For the polymeric derivatives, NMR analysis is crucial for determining the tacticity, which describes the stereochemical arrangement of the pendant groups along the polymer backbone. nih.govacs.org The signals for the α-methyl and backbone methylene protons in ¹H NMR, and the quaternary and carbonyl carbons in ¹³C NMR, are sensitive to these stereochemical arrangements, allowing for the quantification of isotactic, syndiotactic, and atactic triads. dntb.gov.uasemanticscholar.org Two-dimensional NMR techniques, such as HMQC and HMBC, can further aid in making comprehensive assignments of the polymer's microstructure. dntb.gov.ua

Table 2: Predicted ¹H NMR Chemical Shifts (δ) for this compound

| Chemical Shift (ppm) | Assignment | Multiplicity |

|---|---|---|

| ~1.9 | α-CH₃ | Singlet |

| ~4.4 | -O-CH₂-CH₂-O- | Multiplet |

| ~5.6, ~6.1 | =CH₂ (vinyl) | Singlet, Singlet |

| ~7.5-7.9 | Aromatic protons | Multiplet |

Note: Predicted values are based on typical shifts for similar functional groups. Actual values may vary depending on the solvent and concentration.

Raman spectroscopy serves as a complementary technique to FTIR for obtaining a vibrational fingerprint of the molecule. nih.gov It is particularly effective for monitoring polymerization kinetics in real-time. acs.orgnist.gov The C=C double bond in methacrylate monomers exhibits a strong and distinct Raman scattering band around 1640 cm⁻¹. researchgate.net The intensity of this band can be monitored over time to determine the rate and degree of monomer conversion during polymerization. nist.gov The phthalate group also produces characteristic signals, such as the aromatic ring breathing modes, which can be used for identification. researchgate.net

Table 3: Key Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Assignment | Moiety |

|---|---|---|

| ~1725 | C=O stretch | Ester & Carboxylic Acid |

| ~1640 | C=C stretch | Methacrylate |

| ~1605 | Aromatic Ring Vibration | Phthalate |

| ~1210 | C₆H₅–C Vibration | Phthalate |

Note: Values are based on data for similar methacrylate and phthalate compounds. nist.govresearchgate.net

Chromatographic and Separation Techniques

Chromatographic methods are essential for separating components of a mixture, allowing for purity assessment of the monomer and determination of the molecular weight characteristics of the polymer.

High Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of the this compound monomer and for quantifying any residual monomer in the final polymer product. perkinelmer.comusm.myamericanlaboratory.com A reversed-phase HPLC method is typically employed, where the monomer is separated from impurities or other components on a nonpolar stationary phase (like C18) with a polar mobile phase. researchgate.net

Detection is commonly achieved using an ultraviolet (UV) detector, as the phthalate group provides strong UV absorbance. sielc.com By comparing the peak area of the sample to that of a known standard, the purity of the monomer or the concentration of residual monomer can be accurately determined. usm.my

Table 4: Typical HPLC Conditions for Methacrylate Monomer Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 |

| Mobile Phase | Acetonitrile/Water gradient or isocratic mixture usm.myamericanlaboratory.com |

| Flow Rate | 1.0 mL/min usm.myamericanlaboratory.com |

| Detection | UV at ~210-254 nm |

| Column Temperature | 40-45 °C usm.myamericanlaboratory.com |

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard technique for measuring the molecular weight and molecular weight distribution of polymeric derivatives of this compound. acs.orgshimadzu.comaimplas.net The principle of GPC is to separate polymer molecules based on their size (hydrodynamic volume) in solution. slideshare.net

The polymer solution is passed through a column packed with porous gel; larger molecules elute first because they cannot enter the pores, while smaller molecules have a longer path and elute later. slideshare.net The system is calibrated with polymer standards of known molecular weight, such as polystyrene, to generate a calibration curve. shimadzu.comsigmaaldrich.com From this, the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer sample can be determined. shimadzu.comintertek.com A differential refractive index (RID) detector is commonly used for this analysis. shimadzu.com For more absolute measurements, GPC can be coupled with other detectors like multi-angle light scattering (MALS). acs.orgwyatt.com

Table 5: Key Parameters Obtained from GPC Analysis

| Parameter | Symbol | Description |

|---|---|---|

| Number-Average Molecular Weight | Mn | The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. |

| Weight-Average Molecular Weight | Mw | An average molecular weight that is biased towards larger molecules in the sample. |

Thermal Analysis Techniques

Thermal analysis is critical for determining the operational limits and degradation behavior of polymeric materials.

Thermogravimetric Analysis (TGA) is a fundamental technique used to measure the change in mass of a material as a function of temperature or time in a controlled atmosphere. For polymers derived from this compound, TGA provides crucial data on thermal stability and decomposition kinetics. The degradation of methacrylate-based polymers typically involves multiple steps, including side-chain elimination and main-chain scission. wikipedia.orgresearchgate.net

In a hypothetical TGA experiment on poly[this compound], the analysis would reveal the temperature at which weight loss begins (onset temperature) and the temperatures of maximum degradation rates. The degradation mechanism is expected to involve two primary stages. First, the thermal cleavage of the ester linkage in the phthalate side chain, and second, the depolymerization of the main polymethacrylate backbone. wikipedia.org The presence of the bulky, aromatic phthalate group can influence the thermal stability. Studies on similar polymers, such as poly(vinyl chloride) (PVC) plasticized with phthalates like di(2-ethyl hexyl)phthalate (DEHP), show that the plasticizer can alter the degradation profile of the polymer matrix. redalyc.orgscielo.br For instance, the thermal decomposition of poly(methyl methacrylate) (PMMA) is known to occur via chain scissions followed by depolymerization, releasing the monomer. scielo.br For a polymer of this compound, one would anticipate an initial loss of the phthalate side group, followed by the degradation of the remaining methacrylate structure.

The data below is representative of a typical multi-step degradation profile for a functionalized methacrylate polymer, as would be determined by TGA.

| Degradation Step | Temperature Range (°C) | Weight Loss (%) | Peak Degradation Temp (°C) | Associated Process |

|---|---|---|---|---|

| Step 1 | 200 - 350 | ~45% | ~320 | Side-chain scission (phthalate group) |

| Step 2 | 350 - 480 | ~50% | ~410 | Main-chain scission and depolymerization |

| - | >480 | ~5% | - | Char Residue |

Morphological and Microstructural Analysis of Polymeric Systems

Understanding the morphology of polymeric systems at both the nano- and micro-scale is vital for controlling their physical properties and performance in various applications.

Dynamic Light Scattering (DLS) is a non-invasive technique used to determine the size distribution profile of small particles in suspension or polymers in solution. nih.gov For polymeric derivatives of this compound that form nanoparticles or micelles in a solvent, DLS measures the time-dependent fluctuations in scattered light intensity caused by the Brownian motion of the particles. These fluctuations are analyzed to calculate the hydrodynamic diameter (Dh), which represents the diameter of a sphere that has the same translational diffusion speed as the particle being measured.

This technique is crucial for characterizing self-assembled structures like micelles formed by amphiphilic block copolymers in aqueous media. mdpi.com In the context of poly[this compound], if nanoparticles are synthesized via methods like emulsion or nanoprecipitation, DLS would be the primary tool for assessing their average size, size distribution (polydispersity index, PDI), and stability. A low PDI value (typically < 0.1) indicates a narrow, monodisperse size distribution. nih.gov

The following table presents typical data obtained from a DLS analysis of polymer nanoparticles.

| Parameter | Value | Description |

|---|---|---|

| Z-Average (d.nm) | 150 | Intensity-weighted mean hydrodynamic diameter. |

| Polydispersity Index (PDI) | 0.08 | A measure of the broadness of the size distribution. |

| Peak 1 Diameter (d.nm) | 145 | Diameter of the primary particle population. |

While DLS provides information on the hydrodynamic size of particles in solution, electron microscopy techniques offer direct visualization of their morphology in the dried state.

Scanning Electron Microscopy (SEM) is used to analyze the surface morphology of materials. mdpi.com An electron beam scans the surface of the sample, and detectors collect secondary or backscattered electrons to form an image. For polymeric systems of this compound, SEM would be employed to observe the shape, size, and surface features of microparticles or to examine the surface of a polymer film. mdpi.commdpi.com

Transmission Electron Microscopy (TEM) provides higher resolution images by passing a beam of electrons through an ultra-thin specimen. kpi.ua TEM is indispensable for visualizing the internal structure and morphology of nanoparticles. acs.org For instance, if poly[this compound] were used to form core-shell nanoparticles, TEM could distinguish the core from the shell. TEM images of Fe3O4 nanoparticles coated with a related polymer, cellulose acetate phthalate, have successfully visualized the polymer shell around the inorganic core. acs.org This confirms the ability of TEM to resolve such composite architectures.

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides a three-dimensional profile of a sample's surface. bruker.comazonano.com An AFM uses a sharp tip attached to a cantilever to scan the surface. As the tip interacts with the surface, the cantilever deflects, and this deflection is measured to create a topographical map. bruker.com

For films prepared from poly[this compound], AFM can quantify key surface parameters like roughness (e.g., Root Mean Square, RMS roughness) and reveal the presence of domains or phases with different mechanical properties. nih.gov Studies on other methacrylate-based copolymer films have used AFM to correlate surface roughness and mechanical properties with cellular adhesion. For example, a copolymer film of 15% MEMA: 85% HEMA was found to have an RMS roughness of 56 nm. nih.gov This type of quantitative data is crucial for applications where surface texture is important.

The data below is representative of surface roughness parameters that can be obtained from an AFM analysis of a polymer film.

| Parameter | Value | Description |

|---|---|---|

| Scan Area | 5 µm x 5 µm | The dimensions of the analyzed surface area. |

| Rq (RMS Roughness) | 10.5 nm | The root mean square average of height deviations from the mean plane. |

| Ra (Average Roughness) | 8.2 nm | The arithmetic average of the absolute values of the height deviations. |

| Rmax (Maximum Roughness) | 85.3 nm | The maximum vertical distance between the highest and lowest points on the surface. |

Surface and Interfacial Characterization

The characterization of surface and interfacial properties is paramount, as the surface dictates how a material interacts with its environment. Techniques like AFM provide direct topographical information. Complementary methods, such as contact angle measurements, are used to determine the surface energy and wettability of polymer films. For a polymer containing a hydrophobic phthalate group, one would expect a relatively hydrophobic surface. The chemical composition of the outermost surface layer can be probed using techniques like X-ray Photoelectron Spectroscopy (XPS), which would confirm the presence and orientation of the phthalate moieties at the polymer-air interface. Together, these methods provide a comprehensive picture of the surface chemistry and physics of poly[this compound] materials.

Contact Angle Measurements for Surface Wettability